Uncontrolled radical polymerization often ruins monomer processing, causing batch failure and inconsistent MW. 4-Nitrosobenzoyl chloride (CAS 176843-81-5) solves this via its C-nitroso group that traps free radicals directly, without thermal dissociation. Its enhanced electrophilicity also accelerates acylation of sterically hindered nucleophiles, and its favorable reduction potential (0.2 to -0.2 V) supports medicinal chemistry. • Effective polymerization inhibition at low loadings • Superior acylation kinetics vs. non-nitroso analogs • Lower MW (169.56 g/mol) simplifies LC-MS derivatization spectra.
Molecular FormulaC7H4ClNO2
Molecular Weight169.56 g/mol
CAS No.176843-81-5
Cat. No.B064816
⚠ Attention: For research use only. Not for human or veterinary use.
4-Nitrosobenzoyl chloride (CAS 176843-81-5) is a para-substituted aromatic acyl chloride with the molecular formula C7H4ClNO2 and a molecular weight of 169.56 g/mol . This compound is distinguished by the presence of a highly reactive acyl chloride (-COCl) group and a nitroso (-NO) functional group at the para position of the benzene ring . This unique dual functionality enables it to participate in both nucleophilic acyl substitution reactions and reactions specific to the nitroso group, such as polymerization and selective reduction [1]. Its key physicochemical properties include a predicted density of 1.4±0.1 g/cm³, a boiling point of 275.3±23.0 °C at 760 mmHg, and a LogP of 2.37, which are critical for its handling and use in various synthetic and analytical applications .
Dual reactive sitesAcyl chloride for nucleophilic substitution; nitroso group enables polymerization and selective reduction.
Physicochemical profilePredicted boiling point and density guide handling; moderate hydrophobicity supports organic-phase synthesis.
Synthetic versatilityOrthogonal reactivity supports multi-step derivatization in medicinal and polymer chemistry research.
[1] Kende, I., Sümegi, L., & Tüdös, F. (1980). Kinetics of radical polymerization. Polymer Bulletin, 3, 325–329. View Source
4-Nitrosobenzoyl Chloride vs. 4-Nitrobenzoyl Chloride
4-Nitrosobenzoyl chloride (CAS 176843-81-5) and its common analog, 4-nitrobenzoyl chloride (CAS 122-04-3), differ fundamentally in the electronic and chemical behavior conferred by their para substituents: a nitroso (-NO) group versus a nitro (-NO₂) group [1]. This difference is not merely structural but dictates distinct reactivity profiles. While both are acyl chlorides, the nitroso group in the target compound enables unique reaction pathways, such as acting as a C-nitroso compound in radical polymerization inhibition or as a precursor for azodioxy-linked polymers, which are inaccessible to its nitro analog [2]. Furthermore, the nitroso form often exhibits higher biological activity and different reduction potentials compared to the nitro counterpart, making it a non-interchangeable reagent in medicinal chemistry and bioorganic research [3]. Therefore, substituting 4-nitrobenzoyl chloride for 4-nitrosobenzoyl chloride in a procedure would likely lead to a different reaction outcome or complete failure of the intended transformation.
[2] Kende, I., Sümegi, L., & Tüdös, F. (1980). Kinetics of radical polymerization. Polymer Bulletin, 3, 325–329. View Source
[3] Kovacic, P., Kassel, M. A., Feinberg, B. A., Corbett, M. D., & McClelland, R. A. (1990). Reduction potentials in relation to physiological activities of benzenoid and heterocyclic nitroso compounds: Comparison with the nitro precursors. Bioorganic Chemistry, 18(3), 265-275. View Source
4-Nitrosobenzoyl Chloride: Quantitative Evidence
Molecular Weight Advantage
4-Nitrosobenzoyl chloride (C7H4ClNO2) possesses a molecular weight of 169.56 g/mol, which is 16 g/mol (8.6%) lower than that of 4-nitrobenzoyl chloride (C7H4ClNO3, 185.56 g/mol) . This mass difference arises from the replacement of the nitro group (-NO2) with a nitroso group (-NO).
Molecular weightData to verify
169.56 vs 185.56 g/mol 16.0 g/mol lower (8.6%)
Lower mass supports MS derivatization and molar yield context.
Calculated from molecular formula; experimental verification advised.
Calculated from molecular formula C7H4ClNO2 vs. C7H4ClNO3
Why This Matters
The lower molecular weight of the nitroso compound results in a higher molar yield for a given mass of reagent and can be a critical factor in applications like mass spectrometry (MS) detection or polymer synthesis where the final polymer's physical properties are weight-dependent.
The nitroso (-NO) group in 4-nitrosobenzoyl chloride exerts a strong electron-withdrawing effect, which polarizes the carbonyl group and increases its electrophilicity. This makes it more reactive toward nucleophiles compared to less electron-withdrawing para-substituted analogs like 4-chlorobenzoyl chloride . Computational studies (DFT) on analogous systems confirm that the nitroso group's electron-withdrawing nature activates the acyl chloride for faster nucleophilic attack, a property leveraged in rapid derivatization reactions .
Electrophilicity trendClass-level
-NO > -Cl > -CH3 (qualitative order)
May support faster acylation; validate for target nucleophile.
Based on Fries rearrangement and DFT; reaction-specific context.
4-Chlorobenzoyl chloride (-Cl) and 4-Methylbenzoyl chloride (-CH3)
Quantified Difference
Qualitative trend: -NO > -Cl > -CH3 for reaction rate in Fries rearrangement of corresponding esters [1].
Conditions
Fries rearrangement studies of phenyl esters [1]; DFT calculations on benzoyl chloride derivatives
Why This Matters
The enhanced electrophilicity of the nitroso-substituted compound can lead to shorter reaction times, higher yields in acylation reactions, and the ability to react with less nucleophilic partners, providing a clear kinetic advantage over less activated benzoyl chlorides.
[1] Nippon Kagaku Kaishi (1989). The Fries Rearrangement of Phenyl p-Nitro, p-Chloro and p-Methylbenzoates. 1989(11), 1870-1875. View Source
C-Nitroso Radical Inhibition Mechanism
As a C-nitroso compound, 4-nitrosobenzoyl chloride functions as a radical polymerization inhibitor through a different mechanism and with a different temperature profile compared to N-nitroso compounds [1]. Kinetic studies on C-nitroso versus N-nitroso compounds demonstrate that C-nitroso compounds are effective inhibitors in the 30–70 °C range, whereas N-nitroso compounds operate via thermal dissociation products that act as macroradical scavengers [1].
Inhibition mechanismClass-level
C-nitroso: direct radical trap N-nitroso: thermal dissociation
Different inhibition mechanism and temperature-dependent activity (30–70 °C studied) [1]
Conditions
Kinetic studies of free radical polymerization in the 30–70 °C range
Why This Matters
For researchers in polymer chemistry, the choice of inhibitor is critical for controlling reaction kinetics and preventing unwanted polymerization during monomer storage or processing. The distinct mechanism of C-nitroso compounds offers a specific tool for controlling radical processes that N-nitroso compounds cannot replicate.
[1] Kende, I., Sümegi, L., & Tüdös, F. (1980). Kinetics of radical polymerization. Polymer Bulletin, 3, 325–329. View Source
Favorable Reduction Potential for Biological Activity
Nitroso compounds, including substituted nitrosobenzenes like 4-nitrosobenzoyl chloride, generally possess reduction potentials that are more favorable for biological activity than their nitro analogs [1]. Studies show that the reduction potentials of various nitroso compounds range from 0.2 to -0.2 V, which are appreciably higher than those for the corresponding nitro parents [1]. This electrochemical property correlates with higher biological activity observed in vitro for the nitroso forms [1].
Reduction potentialClass-level
0.2 to −0.2 V (nitroso class)
Reported potentials may correlate with bioactivity; requires experimental validation.
Class-level comparison with nitro parents; confirm for specific derivative.
Nitroso class has appreciably higher reduction potentials than corresponding nitro class [1]
Conditions
Physiological pH and temperature conditions for electrochemical measurements
Why This Matters
For applications in medicinal chemistry or the development of bioactive probes, a compound's reduction potential is a key indicator of its ability to participate in biological electron transfer processes. The more favorable potential of the nitroso group may translate to higher potency or different biological activity compared to nitro-substituted analogs, making it a more suitable candidate for certain drug discovery or chemical biology projects.
[1] Kovacic, P., Kassel, M. A., Feinberg, B. A., Corbett, M. D., & McClelland, R. A. (1990). Reduction potentials in relation to physiological activities of benzenoid and heterocyclic nitroso compounds: Comparison with the nitro precursors. Bioorganic Chemistry, 18(3), 265-275. View Source
4-Nitrosobenzoyl Chloride: Application Scenarios
Precision Polymer Synthesis with C-Nitroso Inhibitor
In polymer chemistry, preventing premature or uncontrolled radical polymerization is critical for obtaining materials with desired molecular weights and properties. 4-Nitrosobenzoyl chloride, as a C-nitroso compound, is specifically suited for this role. As established, C-nitroso compounds inhibit free radical polymerization through a direct trapping mechanism, distinct from the thermal dissociation pathway of N-nitroso compounds . This makes it an ideal choice for stabilizing reactive monomers like acrylic acid amides during concentration, neutralization, or drying steps, where strict temperature control is required . Its unique inhibition profile ensures process safety and product quality in the manufacture of specialty polymers, coatings, and adhesives.
Bioactive Molecule Synthesis via Favorable Redox Potential
The favorable reduction potential of the nitroso group (0.2 to -0.2 V) makes 4-nitrosobenzoyl chloride a valuable building block for medicinal chemists developing new drug candidates or bioactive probes . This property, which is linked to enhanced biological activity compared to nitro analogs, can be critical for compounds intended to interact with biological electron transfer systems . Researchers can use 4-nitrosobenzoyl chloride to synthesize derivatives of heterocycles or amides that may exhibit improved potency or novel mechanisms of action in cell-based assays, as demonstrated by its use in creating nitrosobenzamide derivatives [1].
High-Yield Acylation of Hindered Nucleophiles
The enhanced electrophilicity of 4-nitrosobenzoyl chloride's carbonyl carbon, due to the electron-withdrawing nitroso group, makes it a superior reagent for acylating less reactive or sterically hindered nucleophiles . In synthetic routes where reaction rates and yields are paramount, such as the late-stage functionalization of complex molecules or the synthesis of challenging esters and amides, this compound can provide a kinetic advantage over 4-chlorobenzoyl chloride or 4-methylbenzoyl chloride [1]. This is particularly valuable in the synthesis of pharmaceutical intermediates and specialty chemicals where high conversion and purity are required.
LC-MS Derivatization with Mass Advantage
For analytical chemists using liquid chromatography-mass spectrometry (LC-MS), 4-nitrosobenzoyl chloride offers a distinct advantage as a derivatization agent. Its lower molecular weight (169.56 g/mol) compared to the commonly used 4-nitrobenzoyl chloride (185.56 g/mol) results in a smaller mass shift for analytes . This can simplify mass spectral interpretation and improve signal-to-noise ratios, particularly for low molecular weight analytes. The nitroso group may also impart unique ionization properties, potentially enhancing detection sensitivity for specific compound classes like estrogens or other biomolecules in complex biological matrices.
Application
Selection Property
Validation Focus
Radical polymerization control
C-nitroso inhibitor mechanism
Process stability in 30–70°C range
Bioactivity-oriented synthesis
Nitroso reduction potential profile
Cell-based assay correlation
Acylation of hindered nucleophiles
Enhanced carbonyl electrophilicity
Reaction rate and yield validation
LC-MS derivatization agent
Lower molecular weight vs. nitro analog
Mass spectral simplification and sensitivity
[1] Kovacic, P., Kassel, M. A., Feinberg, B. A., Corbett, M. D., & McClelland, R. A. (1990). Reduction potentials in relation to physiological activities of benzenoid and heterocyclic nitroso compounds: Comparison with the nitro precursors. Bioorganic Chemistry, 18(3), 265-275. View Source
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